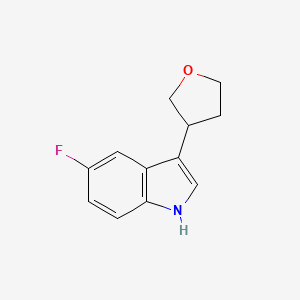![molecular formula C6H14ClNO B2973883 1-[(Propan-2-yl)amino]propan-2-one hydrochloride CAS No. 55268-40-1](/img/structure/B2973883.png)
1-[(Propan-2-yl)amino]propan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Propan-2-yl)amino]propan-2-one hydrochloride, also known by its IUPAC name 1-(isopropylamino)propan-2-one hydrochloride, is a chemical compound with the molecular formula C6H13NO·HCl. It is a white crystalline powder with a melting point of 179-180°C . This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-[(Propan-2-yl)amino]propan-2-one hydrochloride typically involves the reaction of isopropylamine with acetone in the presence of hydrochloric acid. The reaction proceeds as follows:
-
Synthetic Route
Step 1: Isopropylamine is reacted with acetone to form 1-(isopropylamino)propan-2-one.
Step 2: The resulting product is then treated with hydrochloric acid to yield this compound.
-
Reaction Conditions
- The reaction is typically carried out at room temperature.
- The use of anhydrous conditions is preferred to prevent hydrolysis of the product.
-
Industrial Production
Chemical Reactions Analysis
1-[(Propan-2-yl)amino]propan-2-one hydrochloride undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized to form corresponding ketones or carboxylic acids.
- Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction
- Reduction of the compound can yield secondary amines.
- Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution
- The compound can undergo nucleophilic substitution reactions.
- Common reagents include alkyl halides and nucleophiles such as hydroxide ions (OH-).
-
Major Products
Scientific Research Applications
1-[(Propan-2-yl)amino]propan-2-one hydrochloride has a wide range of applications in scientific research:
-
Chemistry
- Used as a reagent in organic synthesis.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity.
- Used in the synthesis of biologically active compounds.
-
Medicine
- Explored for its potential therapeutic applications.
- Used in the development of new pharmaceuticals.
-
Industry
- Utilized in the production of fine chemicals and intermediates.
- Employed in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of 1-[(Propan-2-yl)amino]propan-2-one hydrochloride involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound interacts with enzymes and receptors in biological systems.
- It may inhibit or activate specific pathways depending on its structure and functional groups.
-
Pathways Involved
- The compound can modulate metabolic pathways.
- It may affect signal transduction pathways and cellular processes .
Comparison with Similar Compounds
1-[(Propan-2-yl)amino]propan-2-one hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
Phenylacetone: An organic compound with a similar structure but different functional groups.
Methiopropamine: A compound structurally related to methamphetamine with different pharmacological properties.
-
Uniqueness
- This compound has unique chemical properties and reactivity.
- Its specific applications in research and industry distinguish it from other similar compounds .
Properties
IUPAC Name |
1-(propan-2-ylamino)propan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(2)7-4-6(3)8;/h5,7H,4H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKXGXZYAWYZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2973802.png)
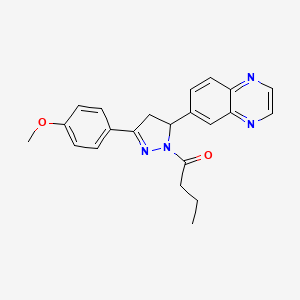
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
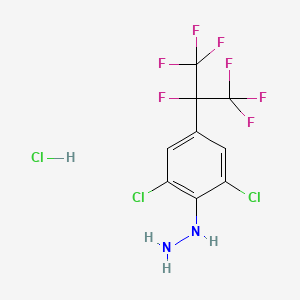
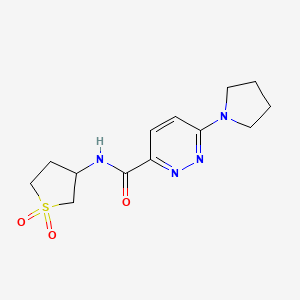
![(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2973810.png)
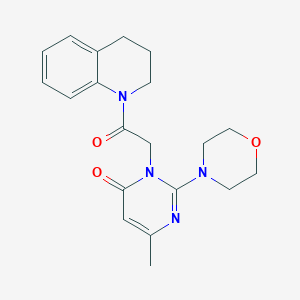
![N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2973814.png)
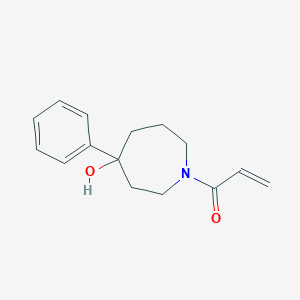
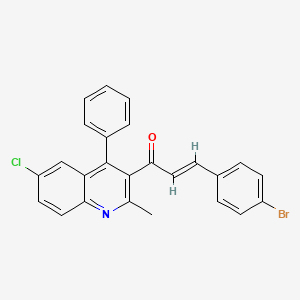
![2-[1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2973820.png)
![2-({1-[(2-chlorophenyl)methanesulfonyl]piperidin-4-yl}sulfonyl)-N-methylacetamide](/img/structure/B2973821.png)
